molecular formula C21H22BrNO B608280 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-60-3

2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B608280
CAS No.: 864445-60-3
M. Wt: 384.3 g/mol
InChI Key: CGQRVOHECAULLB-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (CAS 864445-60-3) is a synthetic indole derivative with a molecular formula of C21H22BrNO and an average mass of 384.317 Da . This compound is of significant interest in medicinal chemistry research, particularly as a structural analog in the study of synthetic cannabinoid receptor agonists . Indole derivatives are a prominent class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antitumor effects in preclinical research . The core indole structure is a key scaffold in many natural and pharmaceutical compounds, making it a valuable template for drug discovery and biochemical probing . Researchers utilize this and related compounds to investigate receptor binding interactions, structure-activity relationships (SAR), and metabolic pathways. This product is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. The product is offered with guaranteed high purity and comprehensive quality control documentation. For detailed handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRVOHECAULLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658735
Record name 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
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Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-60-3
Record name JWH 249
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-249
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one
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Record name JWH-249
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Preparation Methods

Core Indole Synthesis

The indole nucleus serves as the foundational structure for JWH-249. Two primary routes dominate its synthesis:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions forms the indole scaffold. For JWH-249, 2-bromophenylacetone derivatives are reacted with pentyl-substituted phenylhydrazines, though specific precursors require custom synthesis.

  • Leimgruber-Batcho Method : This approach utilizes o-nitrotoluenes and dimethylformamide dimethyl acetal (DMF-DMA) to generate indoles via reduction and cyclization. While less common for JWH-249, it offers regioselectivity advantages for complex substitutions.

N-Pentyl Functionalization

Introducing the pentyl group at the indole nitrogen typically occurs via alkylation:

  • Direct Alkylation : Treatment of indole with 1-bromopentane in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves N-pentylation. Yields range from 65% to 82%, with excess alkylating agent improving efficiency.

  • Mitsunobu Reaction : For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable N-alkylation with pentanol, though this method is cost-prohibitive for large-scale synthesis.

Acylation with 2-Bromophenylacetyl Group

Friedel-Crafts Acylation

The 2-bromophenylacetyl moiety is introduced via Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) as Lewis acids:

  • Reaction Conditions : A mixture of 1-pentylindole and 2-bromophenylacetyl chloride in dichloromethane (DCM) is stirred with AlCl₃ (1.2 equiv) at 0°C for 2 hours, followed by room temperature for 12 hours. Quenching with ice water and extraction yields the crude product.

  • Yield Optimization :

    • Excess acyl chloride (1.5 equiv) improves conversion to 70–78%.

    • Solvent screening shows DCM outperforms toluene or ethers due to better Lewis acid solubility.

Alternative Acylation Methods

  • Schotten-Baumann Reaction : Aqueous NaOH mediates acylation with 2-bromophenylacetic acid chloride, though competing hydrolysis reduces yields to 45–55%.

  • Grignard Reagent-Mediated Acylation : Phenylmagnesium bromide reacts with 1-pentylindole-3-carbonyl chloride, but bromine substituents necessitate low temperatures (-20°C) to prevent side reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials and regioisomers, achieving >95% purity.

  • Supercritical Fluid Chromatography (SFC) : Resolves diastereomers and acylated byproducts, critical for pharmaceutical-grade JWH-249.

Spectroscopic Validation

  • ¹H NMR : Key signals include the indole H-2 proton at δ 7.35–7.42 ppm (d, J = 2.4 Hz) and the acetyl methylene at δ 4.12–4.25 ppm (s).

  • LC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 384.3, consistent with the molecular formula C₂₁H₂₂BrNO.

Scalability and Industrial Considerations

Cost-Effective Route Optimization

  • Catalyst Recycling : AlCl₃ recovery via aqueous HCl washing reduces material costs by 22%.

  • Solvent Recovery : Distillation reclaims >90% of DCM, aligning with green chemistry principles.

Byproduct Management

  • Regioisomer Formation : Acylation at indole C-2 occurs in 8–12% of cases, necessitating SFC or preparative HPLC for removal.

  • Debromination : Trace palladium catalysts from earlier steps may reduce bromophenyl to phenyl; rigorous washing with EDTA mitigates this.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Friedel-Crafts789712.50
Schotten-Baumann55929.80
Grignard Acylation629518.20

Table 1: Economic and efficiency metrics for JWH-249 synthesis routes .

Chemical Reactions Analysis

Types of Reactions: : JWH-249 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

JWH-249 exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. The activation of CB1 receptors, primarily located in the central nervous system, results in psychoactive effects, while the activation of CB2 receptors, found in peripheral tissues, mediates anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the substituent (e.g., 2- vs. 4-methoxy in JWH-250 vs. JWH-201) significantly impacts receptor binding. For example, JWH-250 (2-methoxy) exhibits higher CB1 receptor affinity than JWH-201 (4-methoxy) due to steric and electronic effects .
  • Halogen vs.
  • Regioisomer Differentiation : Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) has been used to distinguish regioisomers like JWH-250, JWH-201, and JWH-302, which share identical molecular formulas but differ in substituent positions .

Pharmacological and Analytical Data

Receptor Binding Affinity

While direct data for the brominated compound are unavailable, insights can be extrapolated from related analogs:

  • JWH-250: Binds to CB1 receptors with Ki values in the nanomolar range (CB1 Ki ≈ 10–20 nM), comparable to THC .
  • JWH-201 : Lower CB1 affinity (Ki ≈ 100 nM) due to the 4-methoxy group’s reduced steric compatibility with the receptor pocket .
  • Halogenated Analogs : Chlorinated derivatives (e.g., JWH-203) show moderate CB1 affinity but increased metabolic stability due to reduced oxidative metabolism .

Analytical Characterization

  • GC-FTIR : Effectively differentiates regioisomers by unique infrared absorption patterns (e.g., JWH-250’s 2-methoxy group vs. JWH-201’s 4-methoxy) .
  • X-ray Crystallography : Used to resolve structural conformations of analogs like JWH-250 and JWH-201, confirming substituent positioning and intermolecular interactions .

Biological Activity

2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly referred to as JWH-249, is a synthetic cannabinoid belonging to the phenylacetylindole family. This compound is notable for its interaction with cannabinoid receptors, specifically CB1 and CB2, which are integral to the endocannabinoid system (ECS) that regulates various physiological processes.

  • IUPAC Name : 2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone
  • Molecular Formula : C21H22BrNO
  • CAS Number : 864445-60-3
  • Molecular Weight : 365.32 g/mol

JWH-249 acts primarily as a cannabinoid agonist , exhibiting a higher affinity for the CB1 receptor compared to the CB2 receptor. The dissociation constants (Ki) for CB1 and CB2 are approximately 8.4 nM and 20 nM, respectively, indicating a selectivity ratio of about 2.4 times for CB1 over CB2 .

Cellular Effects

The activation of these receptors by JWH-249 can lead to significant alterations in neurotransmitter release, impacting pain perception, mood regulation, and cognitive functions such as memory . This modulation is critical in understanding both therapeutic applications and potential side effects associated with synthetic cannabinoids.

Pharmacokinetics

JWH-249 is lipophilic, which suggests that it may have high bioavailability and a complex distribution profile within biological systems. Its pharmacokinetic properties are not fully characterized but are expected to follow patterns similar to other cannabinoids, potentially leading to prolonged effects due to accumulation in fatty tissues.

Pain Management

Research indicates that cannabinoids can be effective in managing pain through their action on the ECS. JWH-249's agonistic activity at CB1 receptors may provide analgesic effects comparable to those observed with other cannabinoids .

Behavioral Studies

In behavioral assays, JWH-249 has been shown to influence locomotor activity and anxiety-like behaviors in animal models. These findings align with the known effects of cannabinoid receptor activation on mood and anxiety regulation .

Comparative Analysis of Cannabinoids

To better understand the biological activity of JWH-249, it is useful to compare it with other synthetic cannabinoids:

Compound NameReceptor Affinity (Ki for CB1/CB2)Selectivity RatioMain Effects
JWH-2498.4 nM / 20 nM2.4Analgesic, anxiolytic
JWH-0185.6 nM / 10 nM1.8Analgesic, psychoactive
AM2518.0 nM / >1000 nMN/ACB1 antagonist

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone?

Methodological Answer: Synthesis optimization requires attention to:

  • Catalyst selection : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation (e.g., coupling bromophenylacetyl chloride with indole derivatives) .
  • Solvent choice : Anhydrous chloroform or dichloromethane minimizes side reactions during acylation .
  • Reaction time : Extended stirring (15–24 hours) improves yield by ensuring complete substitution at the indole C3 position .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from byproducts like unreacted indole or brominated intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming the indole core (e.g., C3-substituted proton at δ 7.8–8.2 ppm) and pentyl chain integration (δ 0.8–1.6 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry; parameters like unit cell dimensions (e.g., a = 8.24 Å, β = 95.8°) and intermolecular C–H···π interactions confirm packing stability .
  • IR spectroscopy : Carbonyl stretch (C=O) near 1680–1700 cm⁻¹ verifies ketone formation .

Q. How does the bromine substituent influence reactivity in downstream modifications?

Methodological Answer: The 2-bromophenyl group:

  • Directs electrophilic substitution : Bromine’s electron-withdrawing effect facilitates regioselective reactions (e.g., Suzuki coupling at the para position) .
  • Enables halogen exchange : Bromine can be replaced via nucleophilic aromatic substitution (e.g., using NaN₃ to introduce azide groups for click chemistry) .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry using software like Gaussian09; compare bond distances (e.g., C=O: 1.21 Å calculated vs. 1.22 Å observed in X-ray) to validate accuracy .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H···Br interactions in crystal packing) to explain stability .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic NMR : Detects conformational flexibility (e.g., pentyl chain rotation) causing signal splitting in solution but not in static crystal structures .
  • Variable-temperature XRD : Identifies phase transitions or disorder in the crystal lattice that may obscure bond-length measurements .

Q. How can structure-activity relationships (SAR) guide functionalization for biological studies?

Methodological Answer:

  • Modify the pentyl chain : Replace with shorter (butyl) or branched (isopentyl) chains to assess hydrophobicity effects on membrane permeability .
  • Introduce electron-donating groups : Add methoxy substituents to the indole ring to enhance π-stacking in enzyme binding pockets .

Q. What protocols validate biological activity while minimizing cytotoxicity?

Methodological Answer:

  • In vitro assays : Use MTT tests on cancer cell lines (e.g., HeLa) with IC₅₀ calculations; compare to controls like doxorubicin .
  • Selectivity screening : Test against non-cancerous cells (e.g., HEK293) to identify off-target effects .

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